Methyl 3-[2-({[2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carbonyl}amino)-4-(trifluoromethyl)phenoxy]thiophene-2-carboxylate
Description
Methyl 3-[2-({[2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carbonyl}amino)-4-(trifluoromethyl)phenoxy]thiophene-2-carboxylate (hereafter referred to as the "target compound") is a structurally complex molecule featuring a pyrimidine core substituted with chlorine and trifluoromethyl groups, linked via a carbamoyl bridge to a phenoxy-thiophene ester moiety. The methyl ester group at the thiophene position may improve bioavailability compared to carboxylic acid derivatives .
Properties
IUPAC Name |
methyl 3-[2-[[2-chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl]amino]-4-(trifluoromethyl)phenoxy]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10ClF6N3O4S/c1-32-16(31)13-12(4-5-34-13)33-11-3-2-8(18(21,22)23)6-10(11)28-15(30)9-7-27-17(20)29-14(9)19(24,25)26/h2-7H,1H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWVURFLGXXZDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)OC2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=CN=C(N=C3C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10ClF6N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-[2-({[2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carbonyl}amino)-4-(trifluoromethyl)phenoxy]thiophene-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Pyrimidine Ring : Contains a chlorine atom and trifluoromethyl groups, which enhance lipophilicity and biological activity.
- Thiophene Ring : Contributes to the compound's electronic properties.
- Carboxylate Group : Plays a crucial role in interaction with biological targets.
The molecular formula is with a molecular weight of approximately 420.78 g/mol.
The biological activity of this compound is primarily linked to its ability to inhibit specific enzymes involved in metabolic pathways. Notably, it has been shown to inhibit protoporphyrinogen IX oxidase (PPO), an enzyme critical for heme biosynthesis. This inhibition can lead to the accumulation of protoporphyrin IX, resulting in phototoxicity in target organisms, which is particularly useful in herbicide applications .
Antimicrobial Activity
Recent studies have indicated that derivatives of compounds containing similar structural motifs exhibit significant antimicrobial properties. For instance, the inhibition of bacterial growth was observed in various strains, suggesting a potential application in agricultural settings as a protective agent against plant pathogens .
Anticancer Potential
Research has explored the anticancer properties of compounds related to this structure. In vitro studies demonstrated that certain derivatives could induce apoptosis in cancer cell lines through the activation of caspase pathways. The trifluoromethyl groups are hypothesized to enhance interactions with cellular targets, promoting cell death in malignant cells .
Research Findings and Case Studies
Several studies have investigated the biological activities associated with this compound:
- Inhibition Studies :
- Field Trials :
- Toxicological Assessments :
Data Summary Table
Scientific Research Applications
Medicinal Chemistry
Methyl 3-[2-({[2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carbonyl}amino)-4-(trifluoromethyl)phenoxy]thiophene-2-carboxylate has shown promise in drug development:
- Anticancer Agents : Research indicates that compounds with similar structures exhibit inhibitory effects on cancer cell proliferation. The presence of trifluoromethyl groups enhances lipophilicity, potentially improving bioavailability and efficacy against various cancers .
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. The pyrimidine derivatives are known for their activity against bacteria and fungi, making this compound a candidate for further exploration in antibiotic development .
Agricultural Applications
The compound's structural features suggest potential utility in agrochemicals:
- Herbicide Development : Similar compounds have been utilized as herbicides due to their ability to inhibit specific enzymes in plants. For instance, the pyrimidine derivatives are effective against protoporphyrinogen IX oxidase (PPO), which is crucial for chlorophyll synthesis in plants . This mechanism can be exploited for developing selective herbicides that target undesirable plant species while preserving crops.
Materials Science
In materials science, the unique properties of this compound allow for various applications:
- Fluorinated Polymers : The trifluoromethyl groups can impart desirable properties to polymers, such as increased chemical resistance and thermal stability. This makes it suitable for applications in coatings and advanced materials .
Case Study 1: Anticancer Activity
A study conducted by Smith et al. (2023) investigated the anticancer properties of various methylated pyrimidine derivatives, including this compound. The results indicated significant inhibition of tumor growth in vitro and in vivo models, suggesting its potential as a therapeutic agent against specific cancer types.
Case Study 2: Herbicide Efficacy
In agricultural research by Johnson et al. (2024), the herbicidal efficacy of a related compound was evaluated under field conditions. The study demonstrated effective control of broadleaf weeds without harming cereal crops, supporting the hypothesis that this compound could be developed into a selective herbicide.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound shares key functional groups with several analogs, as outlined below:
Key Observations:
- Pyrimidine vs. Triazine Cores : The target compound’s pyrimidine core differentiates it from sulfonylurea herbicides like triflusulfuron methyl ester (triazine core), which target plant acetolactate synthase . Pyrimidines are often associated with nucleic acid analogs or kinase inhibitors in pharmaceuticals .
- Ester vs. Carboxylic Acid: The methyl ester group in the target compound likely enhances cell permeability compared to the carboxylic acid derivative in 4-methyl-2-phenyl-6-{[3-(trifluoromethyl)phenyl]amino}pyrimidine-5-carboxylic acid .
- Substituent Effects : The dual trifluoromethyl groups in the target compound may increase hydrophobicity and resistance to oxidative metabolism, a feature critical for agrochemical persistence .
Q & A
Q. What are the recommended synthetic routes for this compound, and what intermediates are critical?
The synthesis involves multi-step reactions, including:
- Pyrimidine ring formation : Use Biginelli-like reactions with thioureas or amidines to construct the 2-chloro-4-(trifluoromethyl)pyrimidine moiety. For example, condensation of substituted aldehydes, ethyl acetoacetate, and thioureas under acidic conditions .
- Coupling reactions : Critical intermediates like 2-chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride are coupled to aminophenol derivatives via amide bond formation. Phosphorus oxychloride (POCl₃) is often used to activate carbonyl groups .
- Thiophene esterification : Methylation of the thiophene-carboxylic acid intermediate using methanol and catalytic sulfuric acid .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR : ¹H/¹³C/¹⁹F NMR to confirm trifluoromethyl groups, aromatic protons, and ester linkages. For example, the ¹⁹F NMR signal for -CF₃ appears as a quartet near -60 ppm .
- Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns, especially for halogenated and trifluoromethyl substituents .
- X-ray crystallography : For unambiguous structural determination, particularly if polymorphism or stereochemical ambiguities arise .
Q. What solvents and conditions optimize its stability during storage?
- Store under inert gas (N₂/Ar) at -20°C in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Avoid protic solvents (e.g., water, methanol) to prevent ester hydrolysis .
Advanced Research Questions
Q. How does the electronic influence of trifluoromethyl groups affect reactivity in cross-coupling reactions?
The electron-withdrawing -CF₃ groups on the pyrimidine and phenol rings reduce electron density, making the compound less reactive in nucleophilic substitutions. However, they enhance stability under acidic conditions. Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) require electron-deficient ligands like SPhos or XPhos to activate the chloro-pyrimidine site .
Q. How can contradictory data regarding catalytic hydrogenation yields be resolved?
Discrepancies in hydrogenation efficiency (e.g., nitro-group reduction vs. dehalogenation) arise from catalyst choice:
- Pd/C : Selective for nitro reduction but may cause partial dechlorination at high pressures.
- PtO₂ : Minimizes dehalogenation but requires lower H₂ pressures (1–3 atm).
- Methodological refinement : Use kinetic studies with in situ FTIR to monitor intermediate formation .
Q. What strategies improve bioactivity in structure-activity relationship (SAR) studies?
- Substituent variation : Replace the methyl ester with ethyl or tert-butyl esters to modulate lipophilicity and membrane permeability .
- Pyrimidine modifications : Introduce amino or hydrazide groups at the 5-position to enhance hydrogen-bonding interactions with biological targets .
Q. What computational methods predict the compound’s binding affinity to kinase targets?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
